molecular formula C6H6N2O4 B1593174 3-Methoxy-5-nitropyridin-2-ol CAS No. 75710-99-5

3-Methoxy-5-nitropyridin-2-ol

Cat. No. B1593174
CAS RN: 75710-99-5
M. Wt: 170.12 g/mol
InChI Key: JDHPYWKDVDFUDW-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitropyridin-2-ol is a chemical compound with the molecular formula C6H6N2O4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like 3-Methoxy-5-nitropyridin-2-ol, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-5-nitropyridin-2-ol consists of a pyridine ring substituted with a methoxy group at the 3rd position and a nitro group at the 5th position . The molecular weight of this compound is 170.124 .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches: 3-Methoxy-5-nitropyridin-2-ol derivatives are synthesized through various methods. For instance, 3-methoxy-5,6-diamino-2-nitropyridine is synthesized from 3,5-dichloropyridine using substitution, oxidation, nitration, and ammoniation processes (C. Jun, 2007). Similarly, 2-amino-3-nitropyridine-6-methoxy is produced from 2,6-Dichloropyridine (Fan Kai-qi, 2009).
  • Chemical Analysis: Structural identification of these compounds involves techniques like IR, 1H NMR, MS, and elemental analysis. For example, the structure of 3-methoxy-5-chloro-2,6-dinitropyridine was confirmed using these methods (W. Jianlong, 2007).

Chemical Properties and Reactions

  • Directive Influence in Nitration: The nitration of 2- and 3-methoxypyridine-N-oxide leads to specific nitro compounds, indicating the directive influence of the methoxy group in such reactions (H. J. Hertog & M. V. Ammers, 2010).
  • Preparation of Complexes: 2-Methoxy-4-chromanones derived from 2-aminopyridine/2-amino-5-nitropyridine have been used to prepare mononuclear coordination complexes with metals like copper, zinc, and nickel (E. Jose et al., 2018).

Applications in Spectroscopy and Molecular Studies

  • Vibrational Spectroscopic Investigations: Studies like the vibrational spectroscopic and structural investigations of 2-amino-6-methoxy-3-nitropyridine provide insights into the molecular structure and behavior of such compounds (S. Premkumar et al., 2015).
  • Molecular Structure Analysis: The molecular structure, hydrogen-bonding patterns, and topological analysis of derivatives like 5-methoxy-2-nitroaniline with 2-amino-5-nitropyridine co-crystal are examined to understand their supramolecular structure and intermolecular interactions (J. Hernández-Paredes et al., 2016).

Biochemical and Pharmaceutical Potential

  • Fluorescent Probes Development: Compounds like 2-aminoethylpyridine based on 5-nitropyridin-2-ylamino derivatives have been synthesized for potential use as fluorescent probes for the detection of metal ions in aqueous media, indicating possible applications in biological systems (D. Singh et al., 2020).

Safety And Hazards

3-Methoxy-5-nitropyridin-2-ol is used for research and development purposes and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

3-methoxy-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5-2-4(8(10)11)3-7-6(5)9/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHPYWKDVDFUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634326
Record name 3-Methoxy-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-nitropyridin-2-ol

CAS RN

75710-99-5
Record name 3-Methoxy-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75710-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (8.6 g, 0.215 mole) and 2,3-dihydroxypyridine (22.0 g, 0.20 mole) were added to distilled water (75 ml). After cooling to 5° C., dimethylsulfate (25.0 g, 0.21 mole) was added dropwise; the reaction mixture was stirred for 20 hours while slowly warming to room temperature. The water was removed in vacuo (approximately 65° C.) to obtain a syrup which was dissolved in concentrated sulfuric acid (50 to 60 ml) at 5° C. A cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml) was added at a rate to maintain the reaction mixture between 10° to 15° C. After the addition was complete, the mixture was stirred for 30 minutes at 5° C. and then poured onto ice (approximately 400 ml). The resulting red precipitate was collected by filtration and recrystallized from water; yield, 5.8 g (17 percent).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
55 (± 5) mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Morgentin, F Jung, M Lamorlette, M Maudet… - Tetrahedron, 2009 - Elsevier
… precipitate was collected by filtration, washed with a 1/1 mixture of ethanol and diethyl ether then dried under vacuum at 45 C to afford 12 g (37%) of 3-methoxy-5-nitropyridin-2-ol 4 as a …
Number of citations: 29 www.sciencedirect.com
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
… 2-Chloro-3-methoxy-5-nitropyridine 1712 3-Methoxy-5-nitropyridin-2-ol 16 (13.9 g, 82 mmol) was added to a mixture of phosphorus pentachloride (8.53 g, 41 mmol) and phosphorus …
Number of citations: 2 books.google.com

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